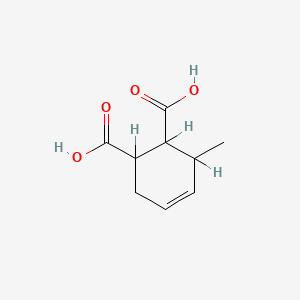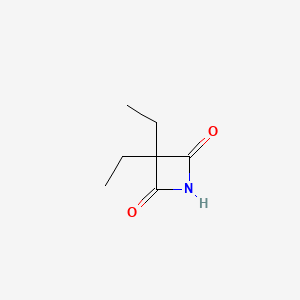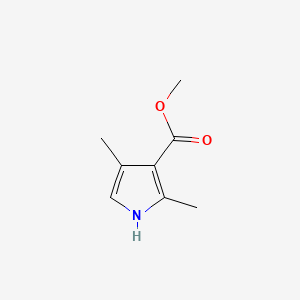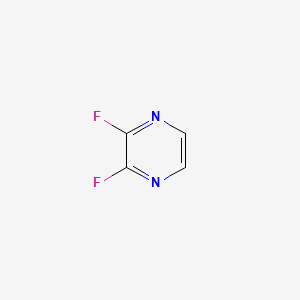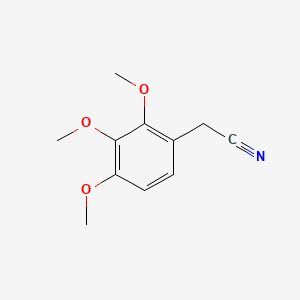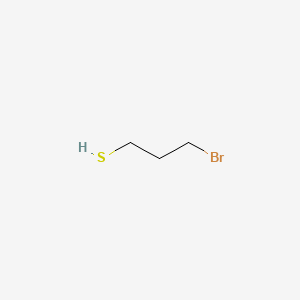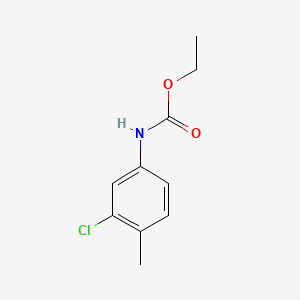
Glycine-1-13C
Vue d'ensemble
Description
Glycine-1-13C is a useful research compound. Its molecular formula is C2H5NO2 and its molecular weight is 76.059 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Le cycle de l'azote microbien dans les sols forestiers
Glycine-1-13C est utilisé pour étudier la transformation et la disponibilité de l'azote dans les sols forestiers. Des recherches menées le long de l'altitude de la montagne Changbai en Chine ont utilisé this compound pour suivre l'absorption de l'azote par les micro-organismes . L'étude a révélé que l'ajout de this compound a favorisé la minéralisation brute de l'azote et l'immobilisation de l'azote microbien, qui sont des processus cruciaux dans le cycle de l'azote des écosystèmes forestiers.
Spectroscopie RMN biomoléculaire
Dans le domaine de la spectroscopie RMN (Résonance Magnétique Nucléaire) biomoléculaire, this compound sert de composé important pour l'étude des voies métaboliques. Il aide à comprendre la structure et la dynamique des protéines et des acides nucléiques au niveau moléculaire .
Métabolomique et protéomique
This compound est appliqué en métabolomique et en protéomique pour suivre les changements métaboliques et les interactions protéiques. Il est particulièrement utile dans les études qui nécessitent une analyse détaillée des flux métaboliques et l'identification de biomarqueurs pour diverses maladies .
Impact du changement climatique sur les micro-organismes du sol
Les chercheurs ont utilisé this compound pour étudier comment les micro-organismes du sol répondent aux facteurs de changement climatique tels que l'augmentation des niveaux de CO2 et les changements de température. Le composé aide à suivre le flux de carbone à travers les communautés microbiennes et à comprendre leur adaptation aux changements environnementaux .
Stabilisation du carbone du sol
L'utilisation de this compound dans la recherche en science du sol aide à comprendre les mécanismes de la stabilisation du carbone du sol. Il fournit des informations sur la façon dont les apports externes d'azote organique affectent la dynamique du carbone et de l'azote du sol, ce qui est essentiel pour maintenir la santé et la fertilité du sol .
Synthèse de biomolécules marquées
This compound est utilisé dans la synthèse de biomolécules marquées, qui sont essentielles pour suivre l'incorporation du carbone dans divers composés biologiques. Cette application est importante dans les études liées à la physiologie végétale, aux réponses au stress et aux mécanismes de défense .
Partage des ressources microbiennes
Le composé est instrumental dans l'étude du partage des ressources entre différents groupes microbiens. En analysant l'incorporation de this compound dans des biomarqueurs spécifiques, les chercheurs peuvent déterminer les préférences en matière de substrats des divers micro-organismes et leurs rôles dans le fonctionnement de l'écosystème .
Recherche agricole
En recherche agricole, this compound est utilisé pour améliorer la compréhension de l'absorption et de l'assimilation des nutriments par les cultures. Il aide à optimiser les stratégies de fertilisation et à améliorer les rendements des cultures en fournissant des informations détaillées sur l'utilisation de l'azote par les plantes .
Mécanisme D'action
Target of Action
Glycine-1-13C, the 13C-labeled form of Glycine, primarily targets the Central Nervous System (CNS) where it functions as an inhibitory neurotransmitter . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .
Mode of Action
The interaction of this compound with its targets results in a dual action. As an inhibitory neurotransmitter, it reduces the neuronal excitability, thus inhibiting the transmission of signals in the CNS . On the other hand, when acting as a co-agonist with glutamate, it facilitates an excitatory potential at the NMDA receptors . This dual action plays a crucial role in the functioning of the CNS.
Biochemical Pathways
This compound is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, often referred to as the glycine cleavage system . In another pathway, glycine is degraded in two steps, the first being the reverse of glycine biosynthesis from serine with serine hydroxymethyl transferase . These pathways and their downstream effects play a significant role in the metabolism and functioning of the CNS.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the CNS. As an inhibitory neurotransmitter, it helps maintain the balance of neural activity. Its role as a co-agonist at NMDA receptors contributes to the excitatory potential, influencing cognitive functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on glycine suggests that factors such as pH, temperature, and the presence of other molecules can affect its action . Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Glycine-1-13C interacts with several enzymes, proteins, and other biomolecules. It is involved in important biosynthetic processes including protein, lipid, nucleic acids, and glutathione synthesis, which are crucial for the growth and survival of proliferating cells . This compound can be converted to ammonium and methylenetetrahydrofolate (THF) by the glycine cleavage (GC) system, entering the one-carbon cycle, and directly incorporating into the purine backbone .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a key role in rapidly proliferating cancer cells such as A549 cells . Targeting glycine metabolism is considered a potential means for cancer treatment . This compound also supports important biosynthetic processes crucial for the growth and survival of proliferating cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It enhances NMDA receptor function by increasing synaptic glycine levels . This compound is also involved in the glycine cleavage system, where it is converted to ammonium and methylenetetrahydrofolate (THF), entering the one-carbon cycle .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, glycine administration has been reported to extend the lifespan of C. elegans by up to 33%, of rats by approximately 20%, and mice by 6%
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the glycine cleavage system, where it is converted to ammonium and methylenetetrahydrofolate (THF), entering the one-carbon cycle . It is also intertwined with other metabolic pathways such as cysteine and methionine metabolism, purine metabolism, and choline metabolism .
Subcellular Localization
Given that glycine is a neurotransmitter in the central nervous system, it is likely that this compound would also be found in the nervous system .
Propriétés
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942139 | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20110-59-2 | |
| Record name | Glycine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is glycine-1-13C used to study protein synthesis?
A1: this compound is used as a tracer to measure protein synthesis rates in various tissues and organisms. [, ] When administered, it becomes incorporated into newly synthesized proteins. By measuring the incorporation rate of the labeled glycine into proteins, researchers can quantify protein synthesis rates. This method has been applied to study the effects of nutritional status on protein synthesis in sheep. []
Q2: Can this compound help understand metabolic pathways?
A2: Yes, this compound is a powerful tool for elucidating metabolic pathways. For instance, researchers used [2-13C]glycine, along with [1-13C]acetate and [2-13C]acetate, to investigate the biosynthesis of δ-aminolevulinic acid in Arthrobacter hyalinus. [] By analyzing the incorporation patterns of 13C in the final product, coproporphyrinogen III, they could determine the specific steps and intermediates involved in this important metabolic pathway.
Q3: What are the advantages of using this compound in studying degradation processes?
A3: this compound, alongside other labeled glycine forms like glycine-d5 and glycine-2,2-d2, has been instrumental in understanding the degradation pathways of glycine on Mars. [] Researchers simulated Martian surface conditions by exposing glycine samples to perchlorates and ionizing radiation, mimicking the effects of galactic cosmic rays. The use of 13C labeling allowed them to precisely track the fate of the carbon atom from glycine, definitively identifying carbon dioxide as the initial breakdown product. This research provides crucial insights into the potential for organic molecule degradation on Mars.
Q4: How is this compound employed in material science applications?
A4: this compound plays a role in synthesizing complex molecules used in materials science. One example is the creation of bioinspired silica nanocomposites. [] Researchers synthesized long-chain polyamines (LCPAs) with 13C and 15N labels incorporated at specific positions. These labeled LCPAs were then used to create nanocomposites with 29Si-enriched orthosilicic acid. NMR studies of these materials, utilizing the isotopic labels, provided valuable information about the spatial arrangement of silicon and carbon atoms within the nanocomposite structure.
Q5: Can you explain the significance of the "one-pot" synthesis method for this compound-labeled glycocholic acid?
A5: A "one-pot" synthesis method was developed for creating glycocholic acid-glycyl-1-13C, a substrate for 13C-breath tests used in clinical practice. [] This method directly condenses this compound with cholic acid, simplifying the synthesis process and achieving high yields (82.4%) of highly pure labeled glycocholic acid (99.1% atom 13C abundance). This efficient synthesis is crucial for producing a reliable and readily available diagnostic tool.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
